N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenyl ring substituted with a cyclohexylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method is heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Mechanism of Action
The mechanism of action of N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Mycobacterium tuberculosis bd oxidase, which is crucial for the bacterium’s energy metabolism . The compound binds to the active site of the enzyme, disrupting its function and leading to the depletion of ATP levels in the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its NF-κB inducing kinase inhibitory activity.
Thieno[3,2-d]pyrimidine-7-carbonitriles: Synthesized from 3-amino-4-cyano-2-thiophenecarboxamides and known for their diverse biological activities.
Uniqueness
N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its cyclohexylsulfanyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
Properties
CAS No. |
917906-84-4 |
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Molecular Formula |
C18H19N3S2 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-(2-cyclohexylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H19N3S2/c1-2-6-13(7-3-1)23-16-9-5-4-8-15(16)21-17-14-10-11-22-18(14)20-12-19-17/h4-5,8-13H,1-3,6-7H2,(H,19,20,21) |
InChI Key |
VNUQBHKZERIOQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=CC=CC=C2NC3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
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